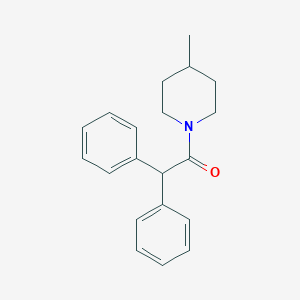![molecular formula C18H11FN2O2S B239693 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo.
作用機序
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide binds to amyloid fibrils, which are a hallmark of protein aggregation. The fluorescence of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is enhanced upon binding to amyloid fibrils, allowing for their detection. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit this process.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has also been shown to be cell-permeable, allowing for its use in live cell imaging studies. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets.
実験室実験の利点と制限
One of the main advantages of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is its high sensitivity and selectivity for amyloid fibrils. It has been shown to be more sensitive than other commonly used fluorescent probes such as thioflavin T. However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a relatively short half-life, which limits its use in long-term studies. It also has a relatively low quantum yield, which can limit its use in low-concentration samples.
将来の方向性
There are many potential future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to screen for compounds that can inhibit protein aggregation and to study the mechanisms of these compounds. Another area of interest is the development of new imaging techniques for the detection of amyloid fibrils in vivo. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to develop new imaging agents that can be used in clinical settings. Finally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to study the effects of various environmental factors on protein aggregation, such as pH, temperature, and pressure. This can help to better understand the mechanisms of protein aggregation and to develop new therapies for these diseases.
合成法
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with 2-chlorobenzoic acid to form 2-(2-fluorophenyl)benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form N-(2-(2-fluorophenyl)benzoxazol-5-yl)thiophene-2-carboxamide. Finally, this intermediate is treated with trifluoroacetic acid to form the final product, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide.
科学的研究の応用
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo. Protein aggregation is a common phenomenon in many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is used to study the mechanisms of protein aggregation and to develop new therapies for these diseases.
特性
製品名 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
|---|---|
分子式 |
C18H11FN2O2S |
分子量 |
338.4 g/mol |
IUPAC名 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)23-18)20-17(22)16-6-3-9-24-16/h1-10H,(H,20,22) |
InChIキー |
ZHALIPXZTNAKHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)





![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)

![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)

